molecular formula C26H34O3S B14200402 3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one CAS No. 836674-42-1

3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one

Cat. No.: B14200402
CAS No.: 836674-42-1
M. Wt: 426.6 g/mol
InChI Key: ZTAKHKJTMGDMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one is a complex organic compound that features a benzopyran core substituted with a dodecylthiophene group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one typically involves multiple steps, starting with the preparation of the benzopyran core, followed by the introduction of the dodecylthiophene and methoxy groups. Common synthetic routes include:

    Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dodecylthiophene Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, using a dodecylthiophene boronic acid or stannane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzopyran core and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzopyran core or thiophene ring.

Scientific Research Applications

3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one has several scientific research applications:

    Organic Electronics: The compound’s semiconducting properties make it suitable for use in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

    Materials Science: Its ability to form self-organizing structures makes it useful in the development of new materials with unique electronic and optical properties.

    Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of thiophene-containing molecules with biological systems.

Mechanism of Action

The mechanism of action of 3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one involves its interaction with molecular targets through its thiophene and benzopyran moieties. These interactions can influence various pathways, including electronic and optical processes in materials science applications and binding interactions in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7,10,11-Hexakis((4-(5-dodecylthiophen-2-yl)phenyl)ethynyl)triphenylene: A similar compound with a triphenylene core and dodecylthiophene substituents.

    2,5-Bis(5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene: Another thiophene-containing compound with applications in organic electronics.

Uniqueness

3-(5-Dodecylthiophen-2-yl)-7-methoxy-2H-1-benzopyran-2-one is unique due to its specific combination of a benzopyran core with a dodecylthiophene group and a methoxy group. This unique structure imparts distinct electronic and optical properties, making it valuable for specific applications in organic electronics and materials science.

Properties

CAS No.

836674-42-1

Molecular Formula

C26H34O3S

Molecular Weight

426.6 g/mol

IUPAC Name

3-(5-dodecylthiophen-2-yl)-7-methoxychromen-2-one

InChI

InChI=1S/C26H34O3S/c1-3-4-5-6-7-8-9-10-11-12-13-22-16-17-25(30-22)23-18-20-14-15-21(28-2)19-24(20)29-26(23)27/h14-19H,3-13H2,1-2H3

InChI Key

ZTAKHKJTMGDMGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(S1)C2=CC3=C(C=C(C=C3)OC)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.